2-Ethynyl-isonicotinic acid
Description
Properties
CAS No. |
1240618-14-7 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-ethynylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h1,3-5H,(H,10,11) |
InChI Key |
DRTFNCQGQSHJCR-UHFFFAOYSA-N |
SMILES |
C#CC1=NC=CC(=C1)C(=O)O |
Canonical SMILES |
C#CC1=NC=CC(=C1)C(=O)O |
Synonyms |
2-Ethynyl-isonicotinic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-isonicotinic acid typically involves the introduction of an ethynyl group to the isonicotinic acid framework. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromo-isonicotinic acid with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under mild conditions.
Major Products:
Oxidation: Formation of 2-oxo-isonicotinic acid derivatives.
Reduction: Formation of 2-ethynyl-isonicotinaldehyde or 2-ethynyl-isonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethynyl-isonicotinic acid largely depends on its interaction with molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents at the 2-position of isonicotinic acid profoundly impact molecular weight, solubility, acidity, and reactivity. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. For example, 2-(benzo[b]thiophen-2-yl)isonicotinic acid has a pKa of 1.83 , suggesting electron-withdrawing substituents enhance acidity.
- In contrast, polar substituents like hydroxyl or formyl groups (as in ) improve water solubility.
- Reactivity : Ethynyl groups are prone to click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in the analogs listed but critical for applications in drug conjugation or material science.
Biological Activity
2-Ethynyl-isonicotinic acid (EIA) is a derivative of isonicotinic acid, characterized by the presence of an ethynyl group at the 2-position. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article explores the biological activity of EIA, summarizing key findings from diverse studies, including synthesis methods, mechanisms of action, and case studies.
EIA is classified as a pyridinecarboxylic acid. Its synthesis typically involves the ethynylation of isonicotinic acid using various reagents and conditions. The compound can undergo several transformations, including oxidation to form 2-oxo-isonicotinic acid derivatives and reduction to yield 2-ethynyl-isonicotinaldehyde or 2-ethynyl-isonicotinol.
The biological activity of EIA is primarily attributed to its ability to interact with specific molecular targets. The ethynyl group facilitates covalent bonding with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The carboxylic acid moiety can engage in hydrogen bonding and electrostatic interactions, which may enhance binding affinity and specificity.
Anti-inflammatory Activity
EIA has been studied for its anti-inflammatory properties, particularly as a potential inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme implicated in inflammation and pain pathways. Research indicates that compounds similar to EIA can selectively inhibit COX-2 activity, which is crucial for developing new anti-inflammatory drugs .
Table 1: Comparison of EIA and Other COX-2 Inhibitors
| Compound | COX-2 Inhibition Potency | Selectivity | Reference |
|---|---|---|---|
| This compound | High | High | |
| Traditional NSAIDs (e.g., Ibuprofen) | Moderate | Low | |
| Novel COX-2 Inhibitors | Very High | Very High |
Antimicrobial Activity
EIA has demonstrated significant antimicrobial effects against various bacterial strains. A study evaluated the activity of EIA derivatives against Mycobacterium tuberculosis, revealing that certain derivatives had enhanced activity compared to standard treatments like isoniazid. The mechanism involves inhibition of the InhA enzyme, crucial for mycolic acid synthesis in bacterial cell walls .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | InhA Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 0.5 | 0.20±1.20 | |
| Isoniazid | 0.70 | 0.70±0.58 | |
| Other Derivatives | Varies | Varies |
Case Studies
- In Vivo Studies : In vivo models have shown that EIA significantly reduces inflammation markers in animal models treated with inflammatory agents. The reduction in edema and pain response was comparable to established COX-2 inhibitors, suggesting its potential as a therapeutic agent .
- Antimycobacterial Screening : A series of EIA derivatives were screened against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that modifications at specific positions enhanced both antibacterial activity and selectivity for the target enzyme, making them promising candidates for further development .
Q & A
Q. What strategies ensure comprehensive and unbiased literature reviews for this compound research?
- Methodological Answer :
- Use databases like SciFinder and Reaxys with Boolean search terms (e.g., "this compound AND (synthesis OR bioactivity)").
- Prioritize peer-reviewed journals with high impact factors and avoid unreviewed preprints.
- Cite foundational studies (e.g., original synthesis routes) and recent advances (post-2020) to demonstrate scholarly depth .
Q. Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
